molecular formula C10H12FNO2 B1386450 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid CAS No. 1007878-88-7

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid

Cat. No.: B1386450
CAS No.: 1007878-88-7
M. Wt: 197.21 g/mol
InChI Key: XQASWZXVXUKBDJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid: is an organic compound that belongs to the class of amino acids It features a dimethylamino group and a fluorophenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid can be achieved through several methods:

  • Nucleophilic Substitution Reaction: : One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with dimethylamine in the presence of a base like sodium hydroxide. The resulting intermediate is then subjected to carboxylation to yield the desired product.

  • Reductive Amination: : Another approach involves the reductive amination of 3-fluorobenzaldehyde with dimethylamine, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction of the carboxylic acid group can yield the corresponding alcohol.

  • Substitution: : The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    N-oxide Derivatives: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the fluorophenyl group can influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.

Uniqueness

2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQASWZXVXUKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259461
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007878-88-7
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007878-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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